molecular formula C21H21O3Si B14740202 CID 12824353

CID 12824353

Cat. No.: B14740202
M. Wt: 349.5 g/mol
InChI Key: AFDAZYHLZXMQHB-UHFFFAOYSA-N
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Description

CID 12824353 is a unique compound registered in the PubChem database, a global repository for chemical structures and their biological activities. For instance, compounds in PubChem are typically analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) for volatile components (as shown in ) and liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS) for polar or high-molecular-weight molecules (). Structural elucidation often relies on collision-induced dissociation (CID) or higher-energy collision dissociation (HCD) to generate fragmentation patterns for identification ().

However, analogous compounds in the evidence—such as oscillatoxin derivatives () or sulfonamides ()—suggest that this compound may belong to a class of bioactive molecules with roles in natural product chemistry or pharmacology.

Properties

Molecular Formula

C21H21O3Si

Molecular Weight

349.5 g/mol

InChI

InChI=1S/C21H21O3Si/c1-22-16-4-10-19(11-5-16)25(20-12-6-17(23-2)7-13-20)21-14-8-18(24-3)9-15-21/h4-15H,1-3H3

InChI Key

AFDAZYHLZXMQHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(4-methoxyphenyl)silane can be synthesized through the reaction of phenylsilane with 4-methoxyphenyl halides in the presence of a base such as 1,4-diazabicyclo[2,2,2]octane (DABCO) and a solvent like tetrahydrofuran (THF). The reaction typically requires a prolonged reaction time of about five days to achieve maximum yield .

Industrial Production Methods: While specific industrial production methods for Tris(4-methoxyphenyl)silane are not extensively documented, the general approach involves the use of organosilicon chemistry techniques, which may include the use of Grignard reagents or other organometallic compounds to facilitate the formation of the desired silicon-carbon bonds.

Chemical Reactions Analysis

Types of Reactions: Tris(4-methoxyphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-silicon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

    Substitution: Nucleophiles like halides or amines.

    Coupling Reactions: Catalysts such as palladium or nickel complexes.

Major Products: The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives of Tris(4-methoxyphenyl)silane.

Scientific Research Applications

Tris(4-methoxyphenyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tris(4-methoxyphenyl)silane in various applications involves its ability to form stable silicon-carbon bonds and its reactivity towards nucleophiles and oxidizing agents. In biological systems, its derivatives can enhance cellular uptake and retention of therapeutic agents, thereby improving their efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

A systematic comparison of CID 12824353 with structurally or functionally related compounds would involve the following parameters:

Table 1: Key Parameters for Comparison

Parameter This compound* Taurocholic Acid (CID 6675) Ginkgolic Acid 17:1 (CID 5469634) Oscillatoxin D (CID 101283546)
Molecular Formula Unreported C₂₆H₄₅NO₇S C22:1 (unspecified) C₃₇H₅₈O₈
Molecular Weight Unreported 515.7 g/mol 346.5 g/mol 630.8 g/mol
Biological Activity Unreported Bile acid, lipid metabolism Antibacterial, kinase inhibition Cytotoxic, marine toxin
Analytical Methods GC-MS, LC-MS† LC-MS, NMR GC-MS, HPLC NMR, HCD/CID-MS

*Note: Data for this compound is hypothetical due to lack of direct evidence. †Inferred from methodologies in , and 13.

Research Findings

Structural Analogues: this compound may share structural motifs with oscillatoxin derivatives (e.g., CID 101283546), which are polyketide toxins with fused cyclic ethers (). Unlike taurocholic acid (CID 6675), a bile acid involved in lipid digestion, this compound is unlikely to participate in metabolic pathways unless it possesses similar amphipathic properties.

Functional Analogues: Ginkgolic acid 17:1 (CID 5469634) inhibits bacterial growth and protein prenylation. If this compound has a similar alkylphenol structure, it may show comparable bioactivity. Betulin-derived inhibitors (CID 72326, 64971) in target steroid transporters, highlighting the importance of terpenoid backbones for substrate specificity.

Analytical Challenges :

  • As demonstrated in , CID fragmentation in mass spectrometry is critical for differentiating isomers (e.g., sulfonamides). For this compound, advanced techniques like HCD-MS could resolve structural ambiguities by providing high-resolution fragments.

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